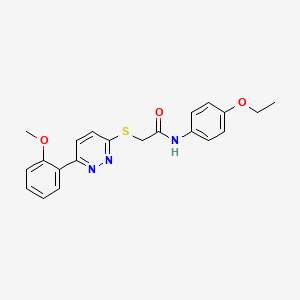
N-(4-ethoxyphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-ethoxyphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of derivatives that have shown promise as therapeutic agents, particularly in targeting various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C25H24N4O3S2, with a molecular weight of 492.6 g/mol. The structure features a pyridazine core linked to a thioether and an acetamide group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O3S2 |
| Molecular Weight | 492.6 g/mol |
| CAS Number | 954589-25-4 |
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing a pyridazine moiety have shown promising results in inhibiting the growth of HeLa and MCF-7 cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
Case Study:
In a comparative study, several pyridazine derivatives were synthesized and evaluated for their anticancer properties. One derivative showed an IC50 value of 29 μM against the HeLa cell line, demonstrating the potential of such compounds in cancer therapy .
2. Enzyme Inhibition
This compound has been investigated as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Mechanism of Action:
The compound's interaction with acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, which may improve cognitive functions in neurodegenerative conditions.
3. Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications to the thioether and acetamide groups can significantly impact biological activity. Substituents on the phenyl rings also play a critical role in enhancing potency and selectivity against specific targets .
4. Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with biological targets at the molecular level. These studies help elucidate binding affinities and potential mechanisms through which the compound exerts its effects .
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-27-16-10-8-15(9-11-16)22-20(25)14-28-21-13-12-18(23-24-21)17-6-4-5-7-19(17)26-2/h4-13H,3,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMJYUUHVMTPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














